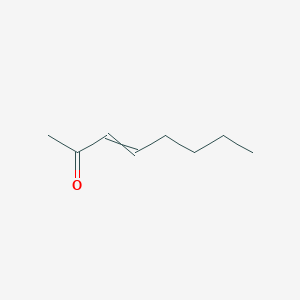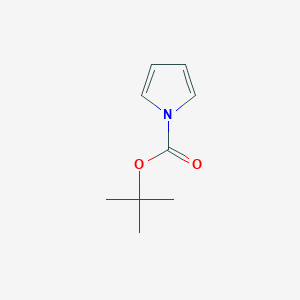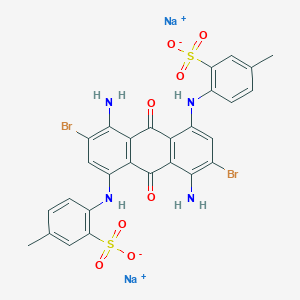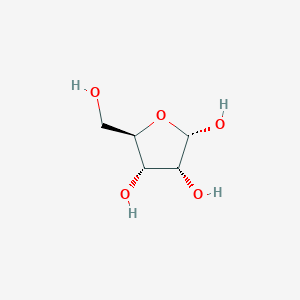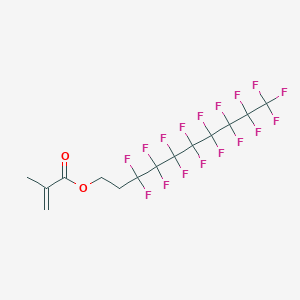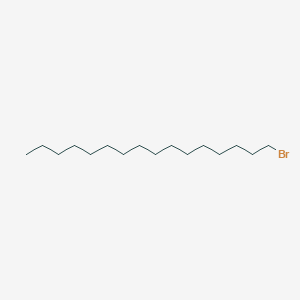
1-Bromohexadecane
Übersicht
Beschreibung
1-Bromohexadecane is a colourless to yellow liquid or solid . It is soluble in ether and alcohol, but insoluble in water . It is used in the preparation of soluble carbon nano-onions by covalent functionalization with hexadecyl chains .
Synthesis Analysis
1-Bromohexadecane can be synthesized from hexadecanol by bromination . The process involves putting hexadecanol into the reaction pot and stirring, heating, melting and adding in red phosphorus. Bromine is added drop by drop at 100℃ with sufficient stirring on one side, controlling 120-130℃, about 6h drop by drop, continuing the reaction and draining the hydrogen bromide .
Molecular Structure Analysis
The molecular formula of 1-Bromohexadecane is C16H33Br . The molecular weight is 305.337 . The structure of 1-Bromohexadecane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-Bromohexadecane molecule contains a total of 49 bonds .
Physical And Chemical Properties Analysis
1-Bromohexadecane has a density of 1.0±0.1 g/cm3 . Its boiling point is 335.5±5.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.6±3.0 kJ/mol . The flash point is 139.8±10.5 °C . The index of refraction is 1.461 .
Wissenschaftliche Forschungsanwendungen
Preparation of Soluble Carbon Nano-Onions
1-Bromohexadecane is utilized in synthesizing soluble carbon nano-onions. These nanostructures are created by covalently functionalizing hexadecyl chains onto the carbon onions, enhancing their solubility and potential for various applications, such as drug delivery systems and electronic devices .
Extraction Solvent for Endocrine-Disrupting Phenols
In environmental analysis, 1-Bromohexadecane serves as an extraction solvent in the determination of endocrine-disrupting phenols (EDPs) in water samples. The method used is ultrasound-assisted emulsification microextraction, which is a technique for isolating and concentrating trace amounts of EDPs for subsequent analysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049397 | |
| Record name | 1-Bromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS] | |
| Record name | Hexadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromohexadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromohexadecane | |
CAS RN |
112-82-3 | |
| Record name | 1-Bromohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOHEXADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOHEXADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GJI7GVAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1-bromohexadecane is C16H33Br, and its molecular weight is 305.33 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize 1-bromohexadecane. Infrared (IR) spectroscopy has been used to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) has been employed to analyze its structure. [, , , ] You can find more details on spectroscopic data within the provided research articles.
ANone: Research shows that 1-bromohexadecane can be incorporated into various systems, including:
- Emulsions: It has been investigated as the oil phase in oil-in-water emulsions stabilized by responsive copolymers like poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate). These emulsions exhibit temperature-induced gelation, influenced by factors like copolymer concentration and the presence of surfactants. [, ]
- Polypropylene Composites: When grafted onto multi-walled carbon nanotubes (MWNTs), 1-bromohexadecane improves the dispersion of MWNTs within polypropylene, leading to enhanced mechanical and thermal properties of the composite material. []
A: Studies using the murine local lymph node assay (LLNA) have shown a biphasic response to 1-bromoalkanes with varying chain lengths. The sensitization potential peaks at a 16-carbon chain (1-bromohexadecane). This suggests that factors beyond lipid solubility, like volatility and skin retention, contribute to the overall activity. []
ANone: 1-Bromohexadecane has been explored for various applications, including:
- Synthesis of Cationic Surfactants: It is a key reagent in synthesizing cationic Gemini surfactants with improved foaming and emulsification properties. [, ]
- Modification of Materials: It is used to modify materials like montmorillonite clay, enhancing their hydrophobic properties for applications like water shutoff and profile control in oil reservoirs. []
- Preparation of Liquid Crystals: It serves as a starting material for synthesizing liquid crystal compounds exhibiting specific thermal transitions and optical properties. []
- Synthesis of Quaternary Phosphonium Salts: It can be used to create polymeric immobilized quaternary phosphonium salts that exhibit bactericidal properties. []
ANone: Researchers utilize a range of techniques, including:
- Surface Pressure-Area Isotherms: To investigate the organization and phase behavior of 1-bromohexadecane within monolayers at the air-water interface. []
- Brewster Angle Microscopy (BAM): To visualize the morphology and domain structures of 1-bromohexadecane within monolayers. []
- Vibrational Sum Frequency Generation (SFG) Spectroscopy: To probe the molecular structure and orientation of 1-bromohexadecane at interfaces. []
- Infrared Reflection-Absorption Spectroscopy (IRRAS): To obtain information about the conformation and interactions of 1-bromohexadecane molecules within monolayers. []
- Rheology: To investigate the flow and deformation behavior of emulsions containing 1-bromohexadecane, particularly during temperature-induced gelation. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (UHPLC-DAD-MS): To identify and quantify 1-bromohexadecane in complex mixtures, such as those found in commercially available adhesive traps. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

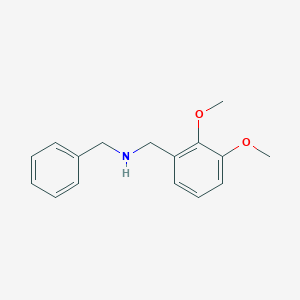
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)

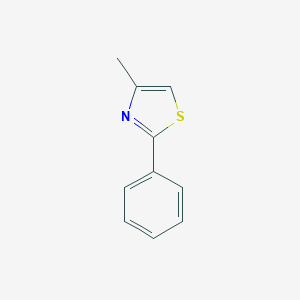
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
